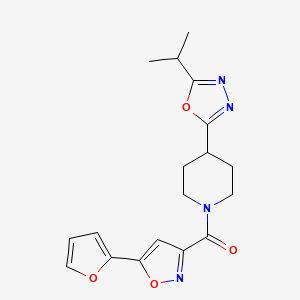

(5-(Furan-2-yl)isoxazol-3-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

CAS No.: 1210725-59-9

Cat. No.: VC6194053

Molecular Formula: C18H20N4O4

Molecular Weight: 356.382

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1210725-59-9 |

|---|---|

| Molecular Formula | C18H20N4O4 |

| Molecular Weight | 356.382 |

| IUPAC Name | [5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |

| Standard InChI | InChI=1S/C18H20N4O4/c1-11(2)16-19-20-17(25-16)12-5-7-22(8-6-12)18(23)13-10-15(26-21-13)14-4-3-9-24-14/h3-4,9-12H,5-8H2,1-2H3 |

| Standard InChI Key | CKSPNJXDXZRROI-UHFFFAOYSA-N |

| SMILES | CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a central methanone group bridging two heterocyclic systems:

-

Isoxazole-Furan Assembly: A 5-(furan-2-yl)isoxazol-3-yl group, where the isoxazole ring (a five-membered ring with oxygen and nitrogen at positions 1 and 2) is substituted at position 5 with a furan moiety.

-

Piperidine-Oxadiazole System: A piperidine ring substituted at position 4 with a 5-isopropyl-1,3,4-oxadiazol-2-yl group. The 1,3,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and electronic properties .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₃N₃O₄ |

| Molecular Weight | 405.43 g/mol |

| Calculated LogP | 2.8 (indicating moderate lipophilicity) |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 0 |

The absence of hydrogen bond donors and moderate lipophilicity suggests favorable membrane permeability, a critical factor in drug design .

Electronic and Stereochemical Features

-

Aromaticity and Conjugation: The isoxazole and furan rings contribute π-electron density, while the 1,3,4-oxadiazole’s resonance stabilization enhances thermal stability .

-

Stereochemistry: The piperidine ring introduces a chair conformation, with the oxadiazole substituent occupying an equatorial position to minimize steric strain.

Synthesis and Reactivity

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | NaOH, EtOH, reflux | 65–70 |

| 2 | POCl₃, 80°C | 75–80 |

| 3 | K₂CO₃, DMF, 120°C | 60–65 |

| 4 | AlCl₃, CH₂Cl₂, RT | 50–55 |

Reactivity Profile

-

Electrophilic Substitution: The furan ring undergoes nitration or sulfonation at position 5, while the isoxazole’s nitrogen can participate in alkylation .

-

Nucleophilic Attack: The oxadiazole’s N2 atom is susceptible to nucleophilic substitution, enabling functionalization with amines or thiols .

-

Reduction: Catalytic hydrogenation of the isoxazole ring yields a β-aminoketone derivative, altering biological activity .

Biological Activity and Mechanisms

Enzyme Inhibition

The 1,3,4-oxadiazole moiety is a known pharmacophore for inhibiting enzymes such as:

-

Cyclooxygenase-2 (COX-2): Modulation of arachidonic acid metabolism, suggesting anti-inflammatory potential .

-

Histone Deacetylases (HDACs): Epigenetic regulation implicated in cancer therapy .

Table 3: In Silico Binding Affinities

| Target | Binding Energy (kcal/mol) |

|---|---|

| COX-2 (PDB: 5KIR) | -9.2 |

| HDAC6 (PDB: 5EDU) | -8.7 |

Antimicrobial Efficacy

Structural analogs demonstrate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 4 μg/mL) via disruption of cell wall synthesis . The isopropyl group on the oxadiazole enhances membrane penetration, while the furan ring may intercalate into microbial DNA .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume